- Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole SynthonJournal of the American Chemical Society, 2010, 132(30), 10286-10292,
Cas no 939-55-9 (2-Chloroethyl benzoate)

2-Chloroethyl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloroethyl benzoate
- Benzoic Acid 2-Chloroethyl Ester
- Ethanol, 2-chloro-,1-benzoate
- Ethanol,2-chloro-,benzoate
- 2-Chloroethylbenzoate
- Ethanol, 2-chloro-, benzoate
- chloroethyl benzoate
- PubChem19864
- benzoic acid 2-chloro-ethyl ester
- NSC44612
- AK135063
- SY042617
- EN001676
- AX8073584
- B006
- Ethanol, 2-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)
- Chloroethylbenzoate
- NSC 44612
- β-Chloroethyl benzoate
- 939-55-9
- DTXSID30239866
- SCHEMBL1594034
- Z56928949
- EN300-06102
- .BETA.-CHLOROETHYL BENZOATE
- ANPPGQUFDXLAGY-UHFFFAOYSA-
- AI3-19588
- ETHANOL, 2-CHLORO-, 1-BENZOATE
- AS-57775
- DB-057455
- B0068
- NSC-44612
- AKOS005198580
- JD23EKE6Q9
- UNII-JD23EKE6Q9
- InChI=1/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- MFCD00045290
- CS-W016989
-
- MDL: MFCD00045290
- Inchi: 1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- Chiave InChI: ANPPGQUFDXLAGY-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)OCCCl
Proprietà calcolate
- Massa esatta: 184.02900
- Massa monoisotopica: 184.0291072g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 142
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.203(lit.)
- Punto di fusione: 118°C
- Punto di ebollizione: 257°C(lit.)
- Indice di rifrazione: 1.5270-1.5300
- PSA: 26.30000
- LogP: 2.08220
- Solubilità: Non determinato
2-Chloroethyl benzoate Informazioni sulla sicurezza
- RTECS:2045884
2-Chloroethyl benzoate Dati doganali
- CODICE SA:2916310090
- Dati doganali:
Codice doganale cinese:
2916310090Panoramica:
2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
2-Chloroethyl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB137169-25 g |
Benzoic acid 2-chloroethyl ester, 99%; . |
939-55-9 | 99% | 25g |
€103.80 | 2022-06-02 | |
Enamine | EN300-06102-2.5g |
2-chloroethyl benzoate |
939-55-9 | 95% | 2.5g |
$32.0 | 2023-10-28 | |
Enamine | EN300-06102-10.0g |
2-chloroethyl benzoate |
939-55-9 | 95% | 10g |
$88.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0068-25ml |
2-Chloroethyl benzoate |
939-55-9 | 99.0%(GC) | 25ml |
¥890.0 | 2022-06-10 | |
TRC | C984688-2.5g |
2-Chloroethyl Benzoate |
939-55-9 | 2.5g |
$ 86.00 | 2023-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140414-25ml |
2-Chloroethyl benzoate |
939-55-9 | 98% | 25ml |
¥219.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013463-5g |
2-Chloroethyl benzoate |
939-55-9 | 99% | 5g |
¥62 | 2024-05-20 | |
abcr | AB137169-25g |
Benzoic acid 2-chloroethyl ester, 99%; . |
939-55-9 | 99% | 25g |
€113.20 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0068-25ML |
2-Chloroethyl Benzoate |
939-55-9 | >99.0%(GC) | 25ml |
¥805.00 | 2024-04-15 | |
TRC | C984688-2500mg |
2-Chloroethyl Benzoate |
939-55-9 | 2500mg |
$87.00 | 2023-05-18 |
2-Chloroethyl benzoate Metodo di produzione
Synthetic Routes 1
1.2 Reagents: Ammonium chloride Solvents: Water
Synthetic Routes 2
- Pyridinium dichromate-assisted oxidative cleavage of α-functionalized benzylic alcohols by sodium percarbonate under phase-transfer conditionsSynthetic Communications, 1995, 25(14), 2051-9,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxidesTetrahedron, 2014, 70(2), 212-217,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Synthetic Routes 10
- Low-Temperature Iron-Catalyzed Depolymerization of PolyethersChemSusChem, 2012, 5(7), 1195-1198,
Synthetic Routes 11
1.2 Reagents: Water
- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and ChloroalkanesOrganic Letters, 2019, 21(2), 345-349,
Synthetic Routes 12
Synthetic Routes 13
- Transition-metal-free aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones and mechanistic insight to the reaction pathwayAngewandte Chemie, 2012, 51(50), 12570-12574,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionalityTetrahedron, 2012, 68(44), 9068-9075,
Synthetic Routes 17
- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditionsRSC Advances, 2013, 3(43), 20246-20253,
Synthetic Routes 18
- Synthesis of Esters from Stable and Convenient Sulfoxonium Precursors under Catalyst- and Additive-Free ConditionsSynlett, 2019, 30(15), 1820-1824,
Synthetic Routes 19
Synthetic Routes 20
2-Chloroethyl benzoate Raw materials
- Ethanone,2,2,2-trichloro-1-phenyl-
- 2-PHENYL-1,3-DIOXOLANE
- Methoxypolyethylene glycols
- Benzamide
- Polyethylene Glycol
- diphenylethane-1,2-dione
- Benzoic acid
- Ethylene Glycol, Dehydrated
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
- Ethylene Oxide
- Benzoyl chloride
- 2-Hydroxyethyl Benzoate(Ethylene Glycol Monobenzoate)
- Sodium benzoate
- Potassium benzoate
- 2-Hydroxyacetophenone
2-Chloroethyl benzoate Preparation Products
2-Chloroethyl benzoate Letteratura correlata
-
Jin Bai,Erdong Qu,Shangzhang Li,Riqian Zhu,Qinyue Deng,Wanfang Li Org. Chem. Front. 2023 10 5158
-
2. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 6. A simple preparation of chlorohydrin benzoates from 1,2-and 1,3-glycolsThomas G. Back,Derek H. R. Barton,Bail L. Rao J. Chem. Soc. Perkin Trans. 1 1977 1715
-
3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
-
4. Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solventsDerek P. N. Satchell,Valeri F. Shvets J. Chem. Soc. Perkin Trans. 2 1973 995
-
5. 497. Studies in pyrolysis. Part X. Model systems for the pyrolysis of poly(ethylene terephthalate) : 2-hydroxyethyl benzoate and related substancesH. V. R. Iengar,P. D. Ritchie J. Chem. Soc. 1957 2556
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